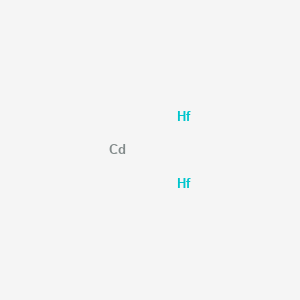![molecular formula C7H15NO3Si B14715480 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 17805-78-6](/img/structure/B14715480.png)
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a tricyclic organosilicon compound It is a derivative of silatrane, which is known for its unique structure and reactivity
Méthodes De Préparation
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane with methylating agents. One common method includes the reaction of silatrane HSi(OCH2CH2)3N with methyl iodide (CH3I) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenating agents to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mercury (II) salts (HgX2) for substitution reactions, and standard oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of 1-substituted silatranes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with other molecules. Its tricyclic structure allows for unique interactions with molecular targets, facilitating various chemical reactions. The pathways involved include coordination with metal ions and interaction with organic substrates, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Methylsilatrane: Similar in structure but lacks the additional methyl group.
Vinylsilatrane: Contains a vinyl group instead of a methyl group.
Methoxysilatrane: Contains a methoxy group instead of a methyl group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
17805-78-6 |
|---|---|
Formule moléculaire |
C7H15NO3Si |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
3-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H15NO3Si/c1-7-6-8-2-4-9-12(11-7)10-5-3-8/h7,12H,2-6H2,1H3 |
Clé InChI |
XVFSIZFZIYXWNS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2CCO[SiH](O1)OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


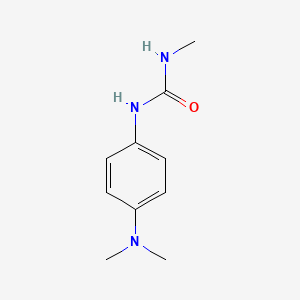
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
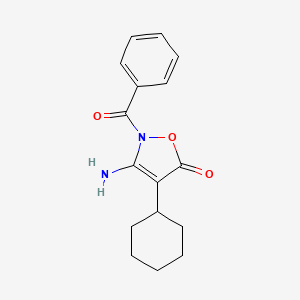
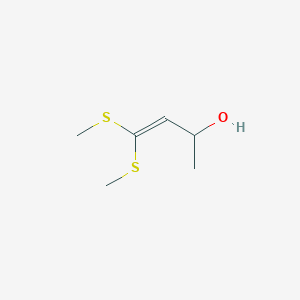




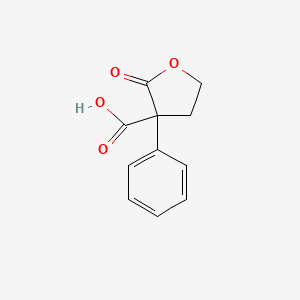
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
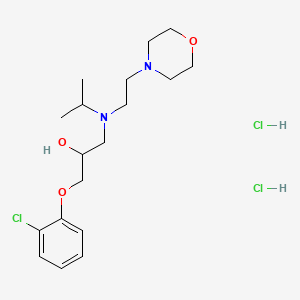
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
